S-Methyl 4-acetyl-5-phenylfuran-2-carbothioate
Description
S-Methyl 4-acetyl-5-phenylfuran-2-carbothioate is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structure, which includes a phenyl group, an acetyl group, and a carbothioate group, making it a subject of interest in various fields of scientific research .
Properties
CAS No. |
61667-84-3 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
S-methyl 4-acetyl-5-phenylfuran-2-carbothioate |
InChI |
InChI=1S/C14H12O3S/c1-9(15)11-8-12(14(16)18-2)17-13(11)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
AOAJYJNTNGWZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC(=C1)C(=O)SC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 4-acetyl-5-phenylfuran-2-carbothioate typically involves the reaction of sulfur ylides with alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans . The reaction conditions often include the use of dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates under controlled temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
S-Methyl 4-acetyl-5-phenylfuran-2-carbothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
S-Methyl 4-acetyl-5-phenylfuran-2-carbothioate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-Methyl 4-acetyl-5-phenylfuran-2-carbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-Methyl 4-acetyl-5-phenylfuran-2-carbothioate include other furan derivatives such as:
- Furan-2-carboxylic acid
- 5-Hydroxymethylfurfural
- 2,5-Furandicarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
